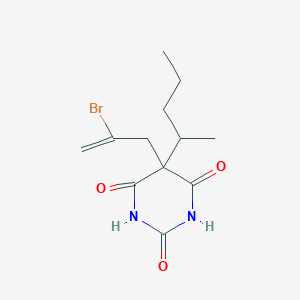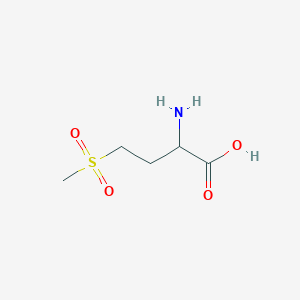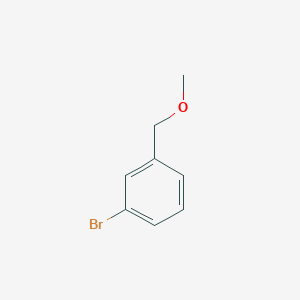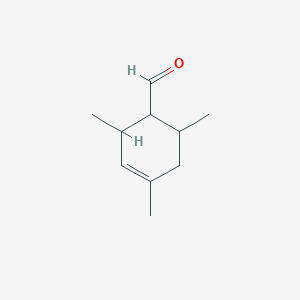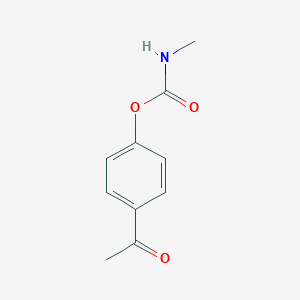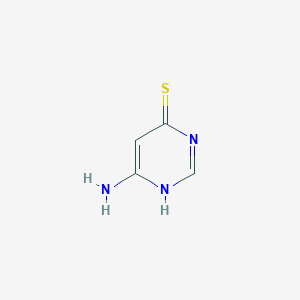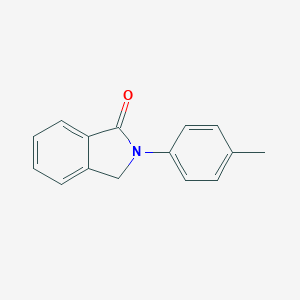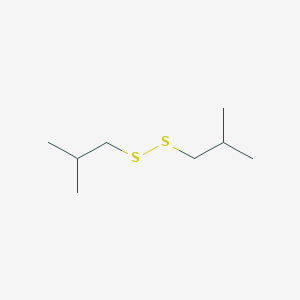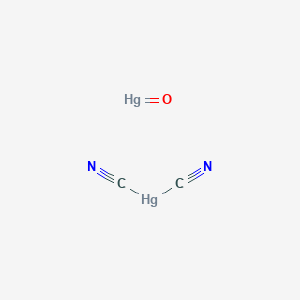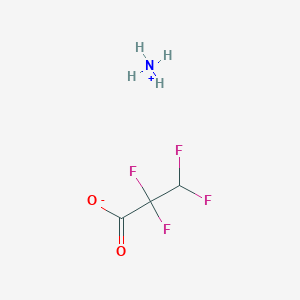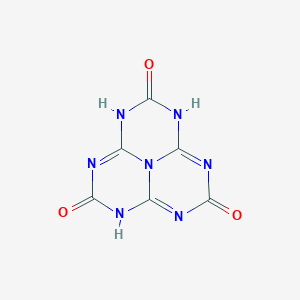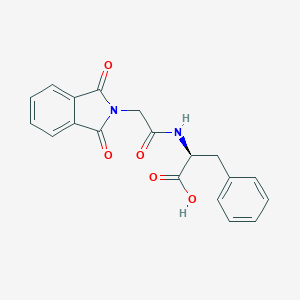
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- is a synthetic amino acid that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as L-Phthalylalanine or PAA and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of L-Phthalylalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response and the growth of cancer cells.
Biochemische Und Physiologische Effekte
L-Phthalylalanine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of prostaglandins and leukotrienes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using L-Phthalylalanine in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a valuable tool for studying the mechanisms of inflammation and cancer growth. However, one limitation of using this compound is its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research involving L-Phthalylalanine. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and toxicity of L-Phthalylalanine in humans.
In conclusion, L-Phthalylalanine is a synthetic amino acid with potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable tool for scientific research. While there are limitations to its use, further research is needed to fully understand its potential benefits and risks.
Synthesemethoden
The synthesis of L-Phthalylalanine involves the reaction of phthalic anhydride with L-phenylalanine in the presence of a catalyst. The resulting intermediate is then treated with acetic anhydride and ammonium hydroxide to yield the final product.
Wissenschaftliche Forschungsanwendungen
L-Phthalylalanine has been found to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. Additionally, it has been shown to have potential in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
1170-07-6 |
|---|---|
Produktname |
Alanine, 3-phenyl-N-(phthalimidoacetyl)-, L- |
Molekularformel |
C19H16N2O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H16N2O5/c22-16(20-15(19(25)26)10-12-6-2-1-3-7-12)11-21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)/t15-/m0/s1 |
InChI-Schlüssel |
BAIZNEMAFFNNOX-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Synonyme |
N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetyl]-L-phenylalanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



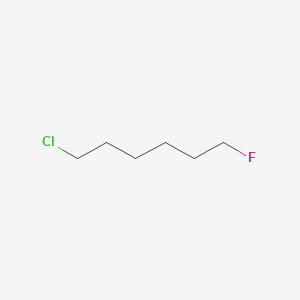
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
